Methyl 3,7,11-trimethyldodecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3,7,11-trimethyldodecanoate is a chemical compound that belongs to the class of esters. It is commonly used in the field of organic chemistry as a building block for the synthesis of more complex compounds. This compound has also been found to have potential applications in various scientific research areas due to its unique properties.
Wirkmechanismus
The mechanism of action of Methyl 3,7,11-trimethyldodecanoate is not well understood. However, it is believed to interact with certain receptors in the body, which may lead to various physiological effects.
Biochemical and Physiological Effects:
Methyl 3,7,11-trimethyldodecanoate has been found to have various biochemical and physiological effects. It has been shown to have antimicrobial properties, which make it useful in the field of microbiology. This compound has also been found to have insecticidal properties, which make it useful in the field of insect control.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Methyl 3,7,11-trimethyldodecanoate in lab experiments is its availability. This compound is relatively easy to synthesize and is readily available in the market. However, one of the limitations of using this compound is its potential toxicity. It is important to handle this compound with care and take necessary precautions to avoid any adverse effects.
Zukünftige Richtungen
There are several future directions for the use of Methyl 3,7,11-trimethyldodecanoate in scientific research. One potential area of research is the development of new insecticides based on this compound. Another area of research is the synthesis of new pheromones for insect control. Additionally, this compound may have potential applications in the field of drug discovery and development.
Conclusion:
Methyl 3,7,11-trimethyldodecanoate is a unique chemical compound that has potential applications in various scientific research areas. Its availability and unique properties make it a useful building block for the synthesis of more complex compounds. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
Synthesemethoden
Methyl 3,7,11-trimethyldodecanoate can be synthesized through various methods. One of the most common methods involves the reaction of 3,7,11-trimethyl-1,13-dodecadiene with methanol in the presence of a catalyst such as sulfuric acid. This reaction results in the formation of the desired ester compound.
Wissenschaftliche Forschungsanwendungen
Methyl 3,7,11-trimethyldodecanoate has been found to have potential applications in various scientific research areas. It has been used as a building block for the synthesis of more complex compounds such as pheromones, which are used in insect control. This compound has also been used in the field of fragrance and flavor chemistry due to its pleasant odor.
Eigenschaften
CAS-Nummer |
1001-08-7 |
---|---|
Molekularformel |
C16H32O2 |
Molekulargewicht |
256.42 g/mol |
IUPAC-Name |
methyl 3,7,11-trimethyldodecanoate |
InChI |
InChI=1S/C16H32O2/c1-13(2)8-6-9-14(3)10-7-11-15(4)12-16(17)18-5/h13-15H,6-12H2,1-5H3 |
InChI-Schlüssel |
YMFMGLHUWRLVMT-UHFFFAOYSA-N |
SMILES |
CC(C)CCCC(C)CCCC(C)CC(=O)OC |
Kanonische SMILES |
CC(C)CCCC(C)CCCC(C)CC(=O)OC |
Synonyme |
3,7,11-Trimethyldodecanoic acid methyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.